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Introduction

2-(Phenoxymethyl)morpholine is a heterocyclic compound of significant interest in medicinal
chemistry and drug development due to the prevalence of the morpholine scaffold in a wide
array of biologically active molecules. The morpholine ring system is a key pharmacophore,
and understanding the structural nuances imparted by substituents is critical for the rational
design of novel therapeutic agents. This technical guide provides a comprehensive analysis of
the spectroscopic data for 2-(Phenoxymethyl)morpholine, focusing on Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As direct experimental data for
this specific molecule is not widely published, this guide will synthesize predicted data based
on the well-established spectroscopic principles of its constituent functional groups, supported
by data from analogous structures. This approach is designed to offer researchers a robust
framework for the identification and characterization of this and related compounds.

The molecular structure of 2-(Phenoxymethyl)morpholine, with a molecular formula of
C11H1sNO:2 and a molecular weight of 193.24 g/mol , forms the basis for the interpretation of its
spectral data.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.
For 2-(Phenoxymethyl)morpholine, both 1H and 3C NMR provide detailed information about
the molecular framework.

'H NMR Spectroscopy

The *H NMR spectrum of 2-(Phenoxymethyl)morpholine is predicted to exhibit distinct
signals for the protons of the morpholine ring and the phenoxymethyl group. The morpholine
ring typically adopts a chair conformation, which can lead to complex splitting patterns for the
methylene protons.[2]

Predicted *H NMR Data (in CDClIs, 400 MHZz)
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Chemical Shift
(5, ppm)

Multiplicity

Integration

Assignment

Causality
Behind the
Assignment

~7.30

2H

H-para

(aromatic)

The para-protons
of the benzene
ring are expected
to be triplets due
to coupling with
the two ortho-

protons.

~6.95

2H

H-ortho

(aromatic)

The ortho-
protons are
deshielded by
the ether oxygen
and appear as
doublets due to
coupling with the

meta-protons.

~6.90

1H

H-meta

(aromatic)

The meta-
protons will
appear as a
triplet due to
coupling with the
ortho- and para-

protons.

~4.10

1H

H-2 (morpholine)

This proton is
adjacent to the
oxygen atom and
the
phenoxymethyl
substituent,
leading to a
downfield shift.
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~4.00 dd

2H

-OCH:-
(phenoxymethyl)

These methylene
protons are
adjacent to the
aromatic ring and
the morpholine
ring, resulting in
a downfield shift.

~3.90 m

2H

H-6 (morpholine)

These protons
are adjacent to
the morpholine
oxygen and are
expected to be

downfield.

~3.00 m

2H

H-3 (morpholine)

Protons adjacent
to the nitrogen
atom are
typically found in
this region.

~2.80 m

2H

H-5 (morpholine)

Similar to H-3,
these protons
are adjacent to

the nitrogen.

~2.50 brs

1H

N-H

The N-H proton
signal is often
broad and its
chemical shift
can vary with
concentration

and solvent.

Causality in Experimental Choices: The choice of a deuterated solvent like chloroform-d

(CDCIs) is standard for non-polar to moderately polar organic compounds, as it dissolves the

sample without introducing interfering proton signals. A 400 MHz spectrometer provides

sufficient resolution to distinguish the various proton environments in the molecule.
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3C NMR Spectroscopy

The 13C NMR spectrum will provide information on the carbon skeleton of 2-
(Phenoxymethyl)morpholine.

Predicted 13C NMR Data (in CDClIsz, 100 MHz)
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Chemical Shift (0, ppm)

Assignment

Causality Behind the
Assignment

~158.5

C-ipso (aromatic)

The aromatic carbon directly
attached to the ether oxygen is

significantly deshielded.

~129.5

C-meta (aromatic)

The meta-carbons of the

benzene ring.

~121.0

C-para (aromatic)

The para-carbon of the

benzene ring.

~114.5

C-ortho (aromatic)

The ortho-carbons are
shielded relative to the
unsubstituted benzene due to
the electron-donating effect of

the ether oxygen.

~75.0

C-2 (morpholine)

This carbon is attached to both
an oxygen and the
phenoxymethyl group, causing

a significant downfield shift.

~70.0

-OCHz2- (phenoxymethyl)

The carbon of the methylene

bridge.

~67.0

C-6 (morpholine)

The other carbon adjacent to

the morpholine oxygen.

~46.0

C-3 (morpholine)

Carbons adjacent to the
nitrogen atom are found in this

region.

~45.5

C-5 (morpholine)

Similar to C-3.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-(Phenoxymethyl)morpholine is expected to show characteristic absorption
bands for the N-H, C-H, C-O, and C-N bonds.
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Predicted IR Absorption Bands

) . Causality Behind
Frequency (cm™?) Intensity Assignment .
the Assignment

The broadness is
~3300 Medium, Broad N-H stretch indicative of hydrogen
bonding.

Characteristic of C-H
3100-3000 Medium Aromatic C-H stretch bonds on a benzene

ring.

From the methylene
groups of the

2950-2850 Strong Aliphatic C-H stretch morpholine and
phenoxymethyl
moieties.

o These two bands are
C=C aromatic ring o
~1600, ~1500 Strong characteristic of the
stretch )
benzene ring.

] A strong band in this
Asymmetric C-O-C o
region is a hallmark of
~1240 Strong stretch (aryl-alkyl

aryl ethers like
ether)

anisole.[3][4]

Characteristic of the
C-O-C stretch o
~1120 Strong ] ) morpholine ring ether
(aliphatic ether) _
linkage.

_ From the morpholine
~1100 Medium C-N stretch )
ring.

Causality in Experimental Choices: For acquiring an IR spectrum of a solid sample, the KBr
pellet method is often employed. This involves grinding the sample with potassium bromide and
pressing it into a transparent disk. This method minimizes interference from the sample holder.
For a liquid, a thin film between salt plates is a common technique.
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its structural elucidation. For 2-(Phenoxymethyl)morpholine,
electron ionization (EI) would likely be used.

Predicted Mass Spectrometry Data (El)

Causality Behind the

mlz Proposed Fragment .
Fragmentation
193 [M]*+ Molecular ion peak.
100 [M - CeHsO]* Loss of the phenoxy radical.
93 [CeHsO]* Phenoxy cation.
Cleavage of the
86 [C4aHsNO]*
phenoxymethyl group.
77 [CeHs]* Phenyl cation.

Fragmentation Pathway Diagram

[CsH10NO]*| - CH:2 [CaHsNO]*
- CeHsO- m/z = 100 m/z = 86
- CsHi1oNe
[CeHs0]* -CO [CeHs]*
m/z = 93 m/z =77

Click to download full resolution via product page

[C11H15NO2]*"
m/z = 193

Caption: Predicted EI-MS fragmentation of 2-(Phenoxymethyl)morpholine.

Experimental Protocols
NMR Spectroscopy
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e Sample Preparation: Dissolve approximately 5-10 mg of 2-(Phenoxymethyl)morpholine in
~0.7 mL of deuterated chloroform (CDCIls) containing tetramethylsilane (TMS) as an internal
standard.

o Data Acquisition: Acquire *H and 13C NMR spectra on a 400 MHz NMR spectrometer. For *H
NMR, a spectral width of -2 to 12 ppm is appropriate. For 13C NMR, a spectral width of 0 to
200 ppm is typically used.

o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, and baseline correction.[2]

IR Spectroscopy (KBr Pellet Method)

o Sample Preparation: Grind 1-2 mg of 2-(Phenoxymethyl)morpholine with ~100 mg of dry
potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is
obtained.

» Pellet Formation: Place the powder in a pellet press and apply pressure to form a
transparent or translucent pellet.

» Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and
acquire the spectrum, typically in the range of 4000-400 cm™1,

Mass Spectrometry (Electron lonization)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (GC).

« lonization: lonize the sample using a standard electron impact (El) source, typically at 70 eV.

e Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., a quadrupole or time-
of-flight analyzer).

Experimental Workflow Diagram
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Caption: General workflow for the spectroscopic analysis of 2-(Phenoxymethyl)morpholine.

Conclusion

This technical guide has provided a detailed, albeit predictive, overview of the key
spectroscopic data for 2-(Phenoxymethyl)morpholine. By leveraging established principles of
NMR, IR, and MS, and drawing comparisons with analogous structures, researchers can gain a
solid understanding of the expected spectral features of this compound. The provided protocols
and interpretations serve as a valuable resource for the synthesis, identification, and
characterization of 2-(Phenoxymethyl)morpholine and its derivatives in a research and drug
development setting. The self-validating nature of these combined spectroscopic techniques
ensures a high degree of confidence in the structural assignment.

References
e Duddeck, H., Dietrich, W., & Toth, G. (2005). tH and 3C NMR spectra of N-substituted

morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675.

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b066196?utm_src=pdf-body-img
https://www.benchchem.com/product/b066196?utm_src=pdf-body
https://www.benchchem.com/product/b066196?utm_src=pdf-body
https://www.benchchem.com/product/b066196?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b066196?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Human Metabolome Database. (n.d.). *H NMR Spectrum (1D, 700 MHz, D20, predicted)
(HMDBO0031581).

e BenchChem. (2025).

e Pearson. (n.d.). The IR spectrum for anisole contains two C—O stretching bands in....

» Bartleby. (n.d.). IR Spectrum Of Anisole.

e ResearchGate. (n.d.). Product ion mass spectra of protonated (A) phenoxyethanol (m/z...),
(B) deprotonated phenoxyacetic acid (m/z...), and (C) protonated phenacetin (m/z...).

e PubChem. (n.d.). (2R)-2-(Phenoxymethyl)morpholine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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